molecular formula C10H13NO2 B032312 N-Acetyltyramine CAS No. 1202-66-0

N-Acetyltyramine

Cat. No.: B032312
CAS No.: 1202-66-0
M. Wt: 179.22 g/mol
InChI Key: ATDWJOOPFDQZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyltyramine is a naturally occurring tyramine derivative, which is an alkaloid compound. It is found in various biological sources, including fungi and actinomyces. This compound has garnered interest due to its diverse biological activities, including fungitoxic, antitumor, and quorum-sensing inhibitory properties .

Mechanism of Action

Target of Action

N-Acetyltyramine, a tyramine alkaloid, has been reported to have several bioactivities . It exhibits fungitoxic activity against Cladosporium sphaerospermum, antitumor activity against A375 human melanoma cells and K562 human leukemia cells . It also acts as an IL-1R antagonist and inhibitor of factor XIIIa . Furthermore, it has been identified as a quorum-sensing inhibitor (QSI) compound, capable of inhibiting the quorum sensing of Chromobacterium violaceum ATCC 12472 .

Mode of Action

For instance, as a quorum-sensing inhibitor, it interferes with bacterial communication, affecting their ability to coordinate group behaviors .

Biochemical Pathways

It is known that it is involved in the quorum-sensing pathways of certain bacteria . In addition, it has been suggested that this compound could be involved in the synthesis pathway in engineered E. coli, where it is produced from L-tyrosine .

Result of Action

This compound has been reported to have several effects at the molecular and cellular levels. It exhibits fungitoxic activity, antitumor activity, and acts as an IL-1R antagonist and inhibitor of factor XIIIa . It also reverses resistance in Doxorubicin-resistant leukemia P388 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been isolated from different sources such as fungi, actinomyces , and beehives , suggesting that it may exhibit different activities in different environments

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyltyramine can be synthesized through the acetylation of tyramine. One common method involves dissolving tyramine in a mixture of acetic anhydride and pyridine. The reaction typically proceeds at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of actinobacteria, such as Actinokineospora sp. and Streptomyces sp. These microorganisms are cultured in suitable media, and the compound is extracted from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

N-Acetyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyltyramine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of quorum-sensing inhibitory, antitumor, and anti-inflammatory properties. Its ability to interfere with bacterial communication and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152731
Record name N-Acetyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-66-0
Record name N-Acetyltyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide(2.3 g, 58 mmol) in water(20 ml) was cooled to 0° C. A solution of N-(4-acetoxyphenylethyl)acetamide(6.4 g, 29 mmol) in methanol(40 ml) was added dropwise to the soultion, stirred for 10 minutes, adjusted to pH 1 with hydrochloric acid, and then extracted 3 times with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated. The resulting oily residue was solidified with ethyl ether, filtered, and dried to give 4.4 g of the titled compound.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyltyramine
Reactant of Route 2
Reactant of Route 2
N-Acetyltyramine
Reactant of Route 3
Reactant of Route 3
N-Acetyltyramine
Reactant of Route 4
Reactant of Route 4
N-Acetyltyramine
Reactant of Route 5
Reactant of Route 5
N-Acetyltyramine
Reactant of Route 6
Reactant of Route 6
N-Acetyltyramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.